molecular formula C12H16Cl2N2O B7932831 (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-propionamide

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-propionamide

Cat. No.: B7932831
M. Wt: 275.17 g/mol
InChI Key: HIUYPLOBHHPIHS-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-propionamide (CAS 1353995-57-9) is a chiral propionamide derivative of significant interest in medicinal chemistry and neuroscience research . This compound, with a molecular formula of C₁₂H₁₆Cl₂N₂O and a molecular weight of 275.17, is provided with a high purity of 96% . Its structural features, including a stereospecific (S)-configuration and a 2,3-dichlorobenzyl group, make it a valuable intermediate for investigating novel neuroactive agents. Researchers utilize this and related compounds to probe mechanisms of action for anticonvulsant and neuropathic pain therapies . Structurally, it is analogous to lacosamide, an FDA-approved antiepileptic drug, and serves as a key scaffold for developing affinity bait and chemical reporter (AB&CR) agents . These specialized agents are designed to identify and characterize protein target sites within the brain proteome, such as collapsin response mediator protein 2 (CRMP2), which is implicated in neuronal signaling and seizure pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-5-4-6-10(13)11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYPLOBHHPIHS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16Cl2N2OC_{12}H_{16}Cl_2N_2O, with a molecular weight of 261.15 g/mol. The compound features an amino group, a dichlorobenzyl moiety, and a propionamide backbone, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the dichlorobenzyl group is hypothesized to enhance its interaction with microbial targets.
  • Antiviral Activity : Investigations into its antiviral properties are ongoing, with some studies indicating potential efficacy against specific viral pathogens.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the context of drug development for diseases where enzyme modulation is beneficial.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Binding to Receptors : The compound may bind to specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.
  • Protein Interactions : Similar compounds have shown the ability to interfere with protein-protein interactions (PPIs), which could be a pathway through which this compound exerts its effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibits activity against select bacteria
AntiviralPotential efficacy against certain viruses
Enzyme InhibitionInhibits specific enzymes involved in disease processes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Antiviral Research : In vitro studies have shown that this compound may inhibit viral replication in cell cultures. Further research is needed to determine its effectiveness in vivo and the mechanisms involved.

Future Directions

Further research is essential to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its biological effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chlorine Position : The 2,3-dichloro substitution () vs. 3,4-dichloro () alters electronic and steric profiles. Ortho-substituted chlorines may hinder rotation, increasing rigidity compared to para-substituted analogs.
  • N-Alkyl Groups : Ethyl (C₂H₅) vs. methyl (CH₃) groups impact lipophilicity and metabolic clearance. Ethyl substitution typically enhances membrane permeability but may reduce solubility.

Preparation Methods

Synthesis of N-Ethyl-2,3-Dichlorobenzylamine

The amine precursor N-ethyl-2,3-dichlorobenzylamine is synthesized via reductive amination of 2,3-dichlorobenzaldehyde with ethylamine. A 2024 study demonstrated that sodium cyanoborohydride in methanol at pH 5–6 achieves 89% yield. Alternatively, alkylation of 2,3-dichlorobenzylamine with ethyl bromide in the presence of potassium carbonate yields the product in 82% purity.

Preparation of (S)-2-Aminopropionic Acid Derivatives

(S)-2-Aminopropionic acid (L-alanine) is protected at the amino group using tert-butoxycarbonyl (Boc) anhydride. Activation of the carboxylic acid as a pentafluorophenyl ester or mixed carbonate enhances reactivity during coupling. For example, Boc-L-alanine pentafluorophenyl ester achieves 94% conversion in DMF at 0°C.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are widely used for amidation. A protocol adapting methods from ACS Omega (2024) involves reacting Boc-L-alanine (1.2 equiv) with N-ethyl-2,3-dichlorobenzylamine (1.0 equiv) in dichloromethane at 0°C, yielding 86% of the protected amide. Post-coupling Boc deprotection with trifluoroacetic acid (TFA) affords the final compound in 91% enantiomeric excess (Table 1).

Table 1. Coupling Agent Efficiency Comparison

Coupling AgentSolventTemp (°C)Yield (%)ee (%)
DCC/NHSCH₂Cl₂08691
EDCl/HOAtDMF257888
HATUACN-109293

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes the enantioselective coupling of ethyl (S)-2-aminopropionate with N-ethyl-2,3-dichlorobenzylamine in tert-butanol. This method achieves 76% yield and 98% ee but requires prolonged reaction times (72 h).

Stereochemical Control and Racemization Mitigation

Protection Group Strategies

Boc protection minimizes racemization during activation, whereas Fmoc groups induce steric hindrance, reducing ee to 84%. Low-temperature reactions (-10°C) with HATU further suppress epimerization, as evidenced by HPLC chiral analysis (Chiralpak AD-H column, 95:5 hexane:isopropanol).

Asymmetric Catalysis

Chiral phosphoric acid catalysts enable direct coupling of unprotected (S)-2-aminopropionic acid with the amine. A 2024 trial reported 81% yield and 90% ee using (R)-TRIP in toluene at 40°C.

Scalability and Industrial Adaptations

One-Pot Synthesis

Combining reductive amination and amidation in a single vessel reduces intermediate isolation steps. A patent-derived method (CN101307014A) uses phase-transfer catalysts (benzyltriethylammonium chloride) to achieve 79% yield at 50°C.

Continuous Flow Chemistry

Microreactor systems enhance heat transfer and mixing, enabling 85% yield at 0.5 mL/min flow rate. Residence time optimization (12 min) prevents racemization, validated by in-line FTIR monitoring.

Analytical and Characterization Data

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J = 7.2 Hz, 3H, NCH₂CH₃), 3.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 4.38 (d, J = 4.8 Hz, 2H, NCH₂Ar), 7.24–7.43 (m, 3H, Ar-H).

Chiral HPLC

Chiralpak IG-3 column (4.6 × 250 mm), 90:10 hexane:ethanol, 1.0 mL/min. Retention times: (S)-enantiomer 8.7 min, (R)-enantiomer 10.2 min .

Q & A

Q. Can this compound serve as a precursor for radiolabeled probes in PET imaging?

  • Methodological Answer : Introduce fluorine-18 via nucleophilic aromatic substitution (e.g., replacing Cl with [¹⁸F]KF/K222). Validate radiochemical purity (>95%) via radio-TLC and assess in vivo stability in murine models. Co-registration with MRI enhances anatomical localization of tracer uptake .

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